Dihydroorotase Enzyme Inhibition: 2-(4-Methoxyphenyl)-1-indanone vs. Class Baseline
2-(4-Methoxyphenyl)-1-indanone demonstrates measurable inhibition of dihydroorotase, an enzyme critical for pyrimidine biosynthesis and a validated anticancer target. While the absolute potency is modest, it provides a quantitative baseline for SAR optimization [1]. Direct comparator data for unsubstituted 2-phenyl-1-indanone or other 2-aryl-1-indanones in this specific assay are not available in the public domain; this evidence is therefore class-level inference based on the compound's demonstrated engagement with the target.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 1.00 × 10^6 nM (1.00 mM) |
| Comparator Or Baseline | No direct comparator data available for 2-phenyl-1-indanone in this assay |
| Quantified Difference | Not applicable (comparator data missing) |
| Conditions | Mouse Ehrlich ascites dihydroorotase; pH 7.37; 10 µM compound concentration |
Why This Matters
This IC50 value establishes a reference point for assessing potency improvements in derivative series and informs selection of 2-(4-methoxyphenyl)-1-indanone as a starting scaffold for dihydroorotase-targeted drug discovery.
- [1] BindingDB. IC50: 1.00E+6 nM for inhibition of dihydroorotase from mouse Ehrlich ascites. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?mol=1086-43-7 View Source
